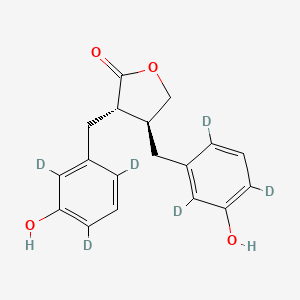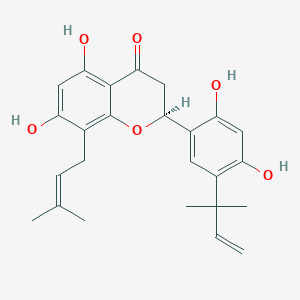
Egfr-IN-32
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-32 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a critical target in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC). This compound has shown promise in blocking EGFR mutations, making it a valuable candidate for cancer therapy .
Preparation Methods
The preparation of Egfr-IN-32 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Egfr-IN-32 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Egfr-IN-32 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of EGFR and its effects on cellular processes. In biology, it helps in understanding the role of EGFR in cell signaling and cancer progression. In medicine, this compound is being explored as a potential therapeutic agent for treating EGFR-mutated cancers. Additionally, it has industrial applications in the development of new cancer therapies .
Mechanism of Action
Egfr-IN-32 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the phosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways involved in cell proliferation and survival. By blocking these pathways, this compound effectively reduces cancer cell growth and induces apoptosis .
Comparison with Similar Compounds
Egfr-IN-32 can be compared with other EGFR inhibitors such as erlotinib and gefitinib. While all these compounds target the EGFR tyrosine kinase, this compound has shown higher potency and selectivity for certain EGFR mutations. This makes it a unique and promising candidate for targeted cancer therapy .
Similar Compounds:- Erlotinib
- Gefitinib
- Afatinib
- Osimertinib
This compound stands out due to its enhanced efficacy and reduced side effects compared to these similar compounds.
Properties
Molecular Formula |
C31H34N6O3 |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(2-phenoxyphenyl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C31H34N6O3/c1-6-30(38)33-25-20-26(29(39-5)21-27(25)37(4)19-18-36(2)3)35-31-32-17-16-24(34-31)23-14-10-11-15-28(23)40-22-12-8-7-9-13-22/h6-17,20-21H,1,18-19H2,2-5H3,(H,33,38)(H,32,34,35) |
InChI Key |
BVPMIKLQWLLAPT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CC=CC=C3OC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine](/img/structure/B12413618.png)









![ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B12413686.png)


